5,5,10-TRIMETHYL-3-PHENYL-3H,4H,5H,10H-PYRAZOLO[4,3-A]CARBAZOLE
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Overview
Description
5,5,10-TRIMETHYL-3-PHENYL-3H,4H,5H,10H-PYRAZOLO[4,3-A]CARBAZOLE is a complex organic compound with a unique structure that combines elements of pyrazole and carbazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,10-TRIMETHYL-3-PHENYL-3H,4H,5H,10H-PYRAZOLO[4,3-A]CARBAZOLE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and efficiency. The choice of raw materials and the purification process are also critical factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
5,5,10-TRIMETHYL-3-PHENYL-3H,4H,5H,10H-PYRAZOLO[4,3-A]CARBAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
5,5,10-TRIMETHYL-3-PHENYL-3H,4H,5H,10H-PYRAZOLO[4,3-A]CARBAZOLE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5,5,10-TRIMETHYL-3-PHENYL-3H,4H,5H,10H-PYRAZOLO[4,3-A]CARBAZOLE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or receptor binding. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5,5,10-Trimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]indole
- 5,5,10-Trimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]quinoline
Uniqueness
5,5,10-TRIMETHYL-3-PHENYL-3H,4H,5H,10H-PYRAZOLO[4,3-A]CARBAZOLE is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H21N3 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
5,5,10-trimethyl-3-phenyl-4H-pyrazolo[4,3-a]carbazole |
InChI |
InChI=1S/C22H21N3/c1-22(2)13-19-17(14-23-25(19)15-9-5-4-6-10-15)21-20(22)16-11-7-8-12-18(16)24(21)3/h4-12,14H,13H2,1-3H3 |
InChI Key |
VQSCMGVHRADPKV-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C=NN2C3=CC=CC=C3)C4=C1C5=CC=CC=C5N4C)C |
Canonical SMILES |
CC1(CC2=C(C=NN2C3=CC=CC=C3)C4=C1C5=CC=CC=C5N4C)C |
Origin of Product |
United States |
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